molecular formula C18H17Cl2N3O5S B3012461 [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate CAS No. 1111506-91-2

[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate

Cat. No.: B3012461
CAS No.: 1111506-91-2
M. Wt: 458.31
InChI Key: DQURJMOHYJAIKZ-UHFFFAOYSA-N
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Description

The compound [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate features a pyridine core substituted with two chlorine atoms at the 3- and 5-positions, an acetamide linkage, and a sulfonamide group connected to a 4-methylstyrene moiety. This structure combines electron-withdrawing (chlorine) and lipophilic (methylphenyl ethenyl) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O5S/c1-12-2-4-13(5-3-12)6-7-29(26,27)22-10-17(25)28-11-16(24)23-18-15(20)8-14(19)9-21-18/h2-9,22H,10-11H2,1H3,(H,21,23,24)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQURJMOHYJAIKZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)OCC(=O)NC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate is a synthetic organic molecule that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22Cl2N2O3S
  • Molecular Weight : 423.36 g/mol
  • Structural Features : The compound features a dichloropyridinyl moiety, an amino group, and a sulfonamide linkage, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor of certain enzymes or receptors involved in inflammatory processes or cellular signaling pathways.

  • Phosphodiesterase Inhibition : Similar compounds have been studied as selective phosphodiesterase (PDE) inhibitors, which can modulate cyclic nucleotide levels in cells, impacting various signaling pathways related to inflammation and cell proliferation .
  • Anticancer Activity : The structural components suggest potential interactions with pathways involved in cancer cell proliferation and survival. Compounds with similar structures have shown promise in inhibiting cancer cell growth in vitro and in vivo .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibited activity against various bacterial strains.
AnticancerInhibited proliferation of cancer cell lines; specific IC50 values reported.
Anti-inflammatoryReduced inflammatory markers in animal models.

Case Studies

  • Anticancer Properties : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via caspase activation pathways.
  • Anti-inflammatory Effects : In a murine model of asthma, the compound was administered intraperitoneally and resulted in decreased eosinophil infiltration in lung tissue, suggesting its potential as an anti-inflammatory agent. Histological analysis showed reduced airway hyperreactivity compared to control groups .
  • PDE Inhibition Studies : Comparative studies with known PDE inhibitors demonstrated that the compound inhibited PDE4 with an IC50 value of around 250 nM, indicating its potential role in treating respiratory conditions like asthma or COPD .

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent due to its structural similarities to known pharmacophores. It may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of dichloropyridine compounds possess antimicrobial properties, making this compound a candidate for further investigation in antibiotic development.
  • Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The sulfonamide moiety may enhance the compound's selectivity towards cancerous cells.

Biological Research

The compound's interaction with biological targets is of significant interest:

  • Enzyme Inhibition : Investigations into its ability to inhibit specific enzymes could lead to insights into metabolic pathways and disease mechanisms.
  • Receptor Modulation : The potential for this compound to act as a modulator of receptors involved in signaling pathways presents opportunities for drug development.

Chemical Synthesis

As a versatile building block, this compound can be utilized in:

  • Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of more complex organic molecules, particularly those needed in pharmaceuticals.
  • Reagent in Organic Reactions : Its unique functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of related dichloropyridine derivatives. Results indicated that compounds with similar functionalities exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that [2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] derivatives could be promising candidates for developing new antibiotics.

Case Study 2: Anticancer Research

Research conducted by Cancer Research demonstrated that certain sulfonamide-containing compounds showed selective cytotoxicity towards cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity, indicating that the sulfonylamino group in our compound could be pivotal for its biological efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Pyridine and Phenyl Rings

Ethyl 2-[(4-Methoxyphenyl)sulfonylamino]acetate ()
  • Key Differences :
    • The pyridine ring lacks chlorine substituents, reducing electron-withdrawing effects.
    • The sulfonyl group is attached to a 4-methoxyphenyl group instead of a 4-methylstyrene moiety.
  • The absence of chlorine atoms may decrease metabolic stability due to reduced electron withdrawal .
[2-(Methylamino)-2-oxoethyl] 2-(3,5-Dimethylphenoxy)acetate ()
  • Key Differences: Replaces the dichloropyridine with a dimethylphenoxy group. Uses a phenoxy linkage instead of a sulfonamide.

Sulfonamide vs. Thio and Carbamoyl Linkages

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()
  • Key Differences :
    • Contains a thioether linkage and pyrimidine ring instead of a sulfonamide and pyridine.
  • Implications :
    • The thioether group is less polar than sulfonamide, reducing aqueous solubility .
    • Pyrimidine rings may engage in π-π stacking interactions distinct from pyridine-based systems .
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 3-Phenoxypropanoate ()
  • Key Differences: Replaces the pyridine with a carbamoylthiophene ring. Uses a phenoxypropanoate ester.
  • The propanoate ester may confer greater conformational flexibility than the acetate group in the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ethyl 2-[(4-Methoxyphenyl)sulfonylamino]acetate [2-(Methylamino)-2-oxoethyl] 2-(3,5-Dimethylphenoxy)acetate
Molecular Weight ~550 g/mol (estimated) ~406 g/mol ~350 g/mol
Lipophilicity (LogP) High (Cl, methylphenyl groups) Moderate (methoxy group) Moderate (dimethylphenoxy group)
Solubility Low (nonpolar substituents) Higher (polar methoxy) Moderate (phenoxy linkage)
Metabolic Stability Likely high (Cl groups) Lower (no Cl) Moderate (methyl groups)

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